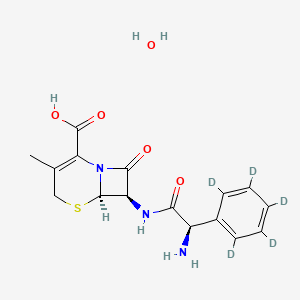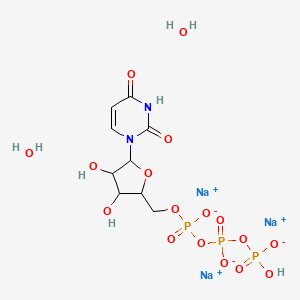
Uridine 5'-triphosphate dihydrate trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-triphosphate dihydrate trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a polyphosphate analogue of uridine and is involved in the synthesis of RNA, acting as an energy-rich precursor. The compound is also known for its role as a potent vasodilator and its ability to induce contractile responses in certain tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-triphosphate dihydrate trisodium salt typically involves the phosphorylation of uridine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Uridine 5’-triphosphate dihydrate trisodium salt involves large-scale enzymatic synthesis. This method utilizes specific enzymes that catalyze the phosphorylation of uridine in a highly efficient manner. The process is optimized for high yield and purity, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-triphosphate dihydrate trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate (UDP) and uridine monophosphate (UMP).
Reduction: Reduction reactions can convert the compound back to uridine.
Substitution: Nucleophilic substitution reactions can replace the phosphate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include uridine diphosphate (UDP), uridine monophosphate (UMP), and various substituted uridine derivatives .
Applications De Recherche Scientifique
Uridine 5’-triphosphate dihydrate trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of RNA and other nucleic acids.
Biology: The compound plays a role in cell signaling and is involved in various physiological processes, including glycogen synthesis and protein glycosylation.
Medicine: It is studied for its potential therapeutic effects, including its role in nerve injury and regeneration.
Mécanisme D'action
Uridine 5’-triphosphate dihydrate trisodium salt exerts its effects through its interaction with purinergic P2Y receptors. These receptors are G-protein-coupled receptors that mediate various cellular responses. The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways, leading to physiological effects such as vasodilation and increased intracellular calcium levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-triphosphate (ATP): Another nucleotide triphosphate involved in energy transfer and cellular signaling.
Guanosine 5’-triphosphate (GTP): Plays a role in protein synthesis and signal transduction.
Cytidine 5’-triphosphate (CTP): Involved in lipid metabolism and RNA synthesis.
Uniqueness
Uridine 5’-triphosphate dihydrate trisodium salt is unique due to its specific role in RNA synthesis and its ability to act as a signaling molecule in the extracellular space. Its interaction with P2Y receptors distinguishes it from other nucleotide triphosphates, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.3Na.2H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;;2*1H2/q;3*+1;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYVKLDQLQZXKH-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2Na3O17P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)


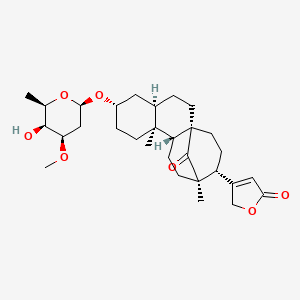
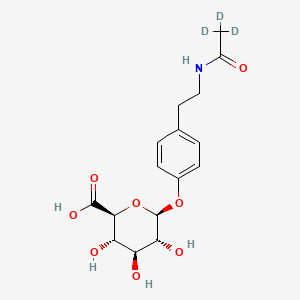
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
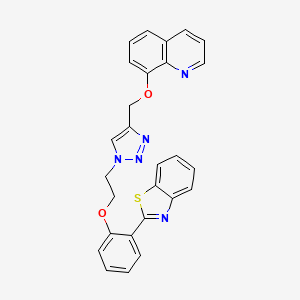
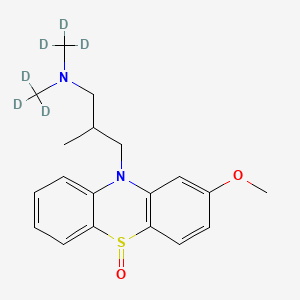
![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)
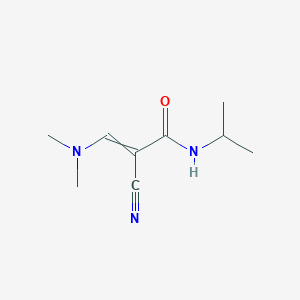
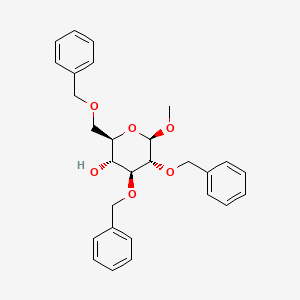
![(3R,6S)-3,4,5-trihydroxy-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12430333.png)
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)
